Product packaging for Leontalbinine N-oxide(Cat. No.:CAS No. 147659-05-0)

Leontalbinine N-oxide

Cat. No.: B608522
CAS No.: 147659-05-0
M. Wt: 262.35
InChI Key: RARGGZIJTFLNNX-GXOJGJIOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Leontalbinine N-oxide as a Lupin Alkaloid

This compound is a naturally occurring chemical compound classified as a lupin alkaloid. knapsackfamily.comcymitquimica.comresearchgate.net It has been identified and isolated from the seeds of Sophora flavescens var. angustifolia and Sophora tonkinensis. knapsackfamily.comresearchgate.net Sophora flavescens, a plant used in traditional Chinese medicine, is a known source of a diverse array of quinolizidine (B1214090) alkaloids, including matrine (B1676216) and oxymatrine (B1678083), to which this compound is structurally related. knapsackfamily.comcymitquimica.comscielo.brresearchgate.net Quinolizidine alkaloids are recognized for their presence in various leguminous plants and are often referred to as "lupin alkaloids". nih.gov The biosynthesis of these alkaloids, including those found in Sophora species, originates from L-lysine. nih.gov this compound's identification as a minor alkaloid in Sophora species places it within a significant class of natural products that are the subject of ongoing phytochemical research. researchgate.netucl.ac.uk

Significance of N-Oxide Functionality in Natural Products Chemistry

The N-oxide functional group, characterized by a dative bond between a nitrogen atom and an oxygen atom (N⁺–O⁻), imparts significant changes to the physicochemical properties of a molecule. knapsackfamily.comresearchgate.net This functional group is found in a variety of natural products, including alkaloids, and plays a crucial role in their biological and chemical profiles. knapsackfamily.comresearchgate.net

One of the most notable effects of the N-oxide moiety is the increase in polarity and hydrophilicity. knapsackfamily.comnih.gov This heightened polarity often leads to greater water solubility and reduced membrane permeability compared to the parent tertiary amine. knapsackfamily.comnih.gov The N⁺–O⁻ bond is highly polar and capable of forming strong hydrogen bonds, which influences how these compounds interact with biological systems. knapsackfamily.comnih.gov

In the context of medicinal chemistry, N-oxides are recognized as common metabolites of tertiary amine-containing drugs and natural products. knapsackfamily.comnih.gov The transformation of a tertiary amine to its N-oxide is a major metabolic pathway in living organisms, often facilitated by hepatic enzymes. nih.gov This metabolic conversion can alter a compound's bioavailability and metabolic stability. nih.gov Furthermore, the N-oxide functionality can be intentionally introduced into drug structures to modify their properties, serving as intermediates in synthesis or as prodrugs. knapsackfamily.comnih.gov

Overview of Academic Research Trajectories for N-Oxide Compounds

The unique properties of the N-oxide group have led to several distinct trajectories in academic and applied research. A significant area of investigation is their role as prodrugs, particularly as hypoxia-activated prodrugs. knapsackfamily.comnih.gov In low-oxygen environments, such as those found in solid tumors, N-oxides can be enzymatically reduced back to their corresponding tertiary amines, releasing an active drug. knapsackfamily.comnih.gov This redox reactivity is a key area of interest for targeted cancer therapy. knapsackfamily.comnih.gov

Another burgeoning research field is the use of N-oxides in bioimaging. The conversion of a non-fluorescent N-oxide to a fluorescent amine under specific biological conditions, such as hypoxia, allows for the development of "turn-on" fluorescent probes. This enables the selective detection and imaging of specific cellular environments.

Data Tables

Table 1: Chemical and Physical Properties of this compound

Property Value Source
CAS Number 147659-05-0 cymitquimica.comknapsackfamily.comchemicalbook.com
Molecular Formula C₁₅H₂₂N₂O₂ knapsackfamily.comcymitquimica.comchemicalbook.com
Molecular Weight 262.35 g/mol cymitquimica.comchemicalbook.com
Appearance Solid cymitquimica.com

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Data Source
LC-MS/MS [M+H]⁺ ion at m/z 263. Additional [2M+H]⁺ ion at m/z 525. ucl.ac.uk
MS/MS Fragmentation Fragment ions observed at m/z 245, 218, 164, 150. researchgate.net
¹H-NMR Specific spectral data for the pure compound is not detailed in the reviewed literature. Generally, protons adjacent to an N-oxide group show a downfield shift compared to the parent amine. researchgate.net
¹³C-NMR Specific spectral data for the pure compound is not detailed in the reviewed literature. Generally, carbons adjacent to an N-oxide group experience a downfield shift. researchgate.net
IR Spectroscopy Specific spectral data for the pure compound is not detailed in the reviewed literature. N-oxide functional groups typically exhibit a characteristic N-O stretching vibration band around 930-971 cm⁻¹. researchgate.netresearchgate.net

Detailed Research Findings

This compound has been identified as a minor lupin alkaloid in the seeds of Sophora flavescens var. angustifolia. researchgate.net Research has demonstrated its formation through the biomimetic transformation of (+)-matrine N-oxide, a major alkaloid in the same plant. researchgate.net This transformation was achieved by warming (+)-matrine N-oxide with ferrous reagents like FeSO₄, which selectively yielded (-)-7,11-didehydromatrine [(-)-leontalbinine] and, subsequently, its N-oxide. researchgate.netdntb.gov.ua The structure of the naturally isolated minor lupin alkaloid was confirmed as (-)-leontalbinine N-oxide by spectral comparison with the synthesized sample. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) has been used to identify this compound in complex herbal mixtures. ucl.ac.uknih.govresearchgate.net In one study analyzing a hexa-herbal Chinese medicine formula containing Sophora flavescens, this compound was putatively identified, exhibiting a protonated molecule [M+H]⁺ at m/z 263 and a dimer ion [2M+H]⁺ at m/z 525, which is characteristic of oxy-alkaloids. ucl.ac.uk Further MS/MS analysis showed fragment ions at m/z 245, 218, 164, and 150. researchgate.net The fragmentation of N-oxides, often involving a characteristic loss of an oxygen atom ([M+H - 16]⁺), is a key diagnostic tool in mass spectrometry to distinguish them from hydroxylated isomers. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O2 B608522 Leontalbinine N-oxide CAS No. 147659-05-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

147659-05-0

Molecular Formula

C15H22N2O2

Molecular Weight

262.35

IUPAC Name

(9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadec-1-en-6-one

InChI

InChI=1S/C15H22N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11,15H,1-10H2/t11-,15-,17?/m0/s1

InChI Key

RARGGZIJTFLNNX-GXOJGJIOSA-N

SMILES

C1CC2CN3C(=C4C2[N+](C1)(CCC4)[O-])CCCC3=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Leontalbinine N-oxide; 

Origin of Product

United States

Natural Occurrence and Chemo Ecological Significance of Leontalbinine N Oxide

Botanical Sources and Isolation Methodologies for Leontalbinine N-oxide

The primary known botanical source of this compound is the seeds of Sophora flavescens var. angustifolia. waocp.orgwikidata.orgdntb.gov.uaresearchgate.net The isolation and identification of this minor alkaloid from a complex mixture of related compounds necessitate sophisticated extraction and purification techniques commonly employed in alkaloid research.

Isolation from Sophora flavescens var. angustifolia Seeds

This compound has been successfully isolated from the seeds of Sophora flavescens var. angustifolia, a plant recognized in traditional medicine. waocp.orgwikidata.orgdntb.gov.uaresearchgate.net In one study, the structure of this newly isolated minor lupin alkaloid was confirmed by comparing its spectral data with that of an authentic sample. researchgate.net The isolation process is a meticulous task, given that it co-exists with a variety of other alkaloids, including the major alkaloid, (+)-matrine N-oxide. researchgate.net In fact, research has explored the biomimetic transformation of (+)-matrine N-oxide into (-)-leontalbinine (the corresponding tertiary amine of this compound) under specific oxidative conditions, suggesting a potential biosynthetic relationship between these compounds within the plant. researchgate.net

Extraction and Purification Techniques in Alkaloid Research

The extraction and purification of alkaloids like this compound from plant materials is a multi-step process designed to separate these basic compounds from a multitude of other plant constituents. jiwaji.eduscribd.com The general approach leverages the alkaline nature of most alkaloids and their ability to form salts with acids. scribd.com

A typical extraction process begins with the preparation of the plant material, which often involves drying and grinding to increase the surface area for solvent penetration. jiwaji.edu For materials rich in fats, such as seeds, a defatting step with a non-polar solvent like petroleum ether may be necessary. jiwaji.edu

Several methods can then be employed for extraction:

Method I (Alkaline Extraction): The powdered plant material is treated with an alkaline solution, such as lime water, to liberate the free alkaloid bases from their salt forms. jiwaji.edu These free bases are then extracted with an organic solvent like chloroform. jiwaji.edu The resulting organic extract, containing the alkaloids and other lipophilic impurities, is then shaken with an aqueous acid solution. jiwaji.edu This step converts the alkaloids into their water-soluble salt forms, which move into the aqueous layer, leaving most impurities behind in the organic layer. jiwaji.edu

Method II (Acidic Extraction): Alternatively, the plant material can be extracted directly with an acidic aqueous or alcoholic solution. jiwaji.eduresearchgate.net This process extracts the alkaloids as their salts. jiwaji.edu The acidic extract can then be washed with an organic solvent to remove pigments and other non-alkaloidal impurities. jiwaji.edu The free alkaloid bases can be precipitated from the purified acidic solution by adding a base. slideshare.net

Modern techniques such as ultrasound-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction are also utilized to enhance efficiency. researchgate.net

Following the initial extraction, a series of purification steps are necessary to isolate individual alkaloids from the crude mixture. These techniques often involve:

Solvent-solvent extraction: This classic technique separates compounds based on their differential solubility in two immiscible liquids. slideshare.net

Chromatography: Various chromatographic methods are indispensable for separating complex alkaloid mixtures. These include:

Column Chromatography: A solid adsorbent is packed into a column, and the mixture is passed through it, with different components separating based on their affinity for the adsorbent. scribd.com

Ion-Exchange Chromatography: This method is particularly effective for separating alkaloids based on their basicity, using resins with charged functional groups. scribd.comgoogle.com

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC): These are high-resolution techniques used for the final separation and purification of individual alkaloids. scribd.com

The purity of the isolated alkaloid is then confirmed using various analytical methods, including spectroscopic techniques. researchgate.net

Interactive Data Table: General Alkaloid Extraction and Purification Techniques

Step Technique Purpose Common Reagents/Solvents
Sample Preparation Drying and GrindingIncrease surface area for extraction-
DefattingRemove lipids from fatty materials (e.g., seeds)Petroleum ether
Extraction Alkaline ExtractionLiberate free alkaloid basesLime water, Ammonium hydroxide
Acidic ExtractionExtract alkaloids as saltsDilute acids (e.g., HCl, H₂SO₄), Acidified water/alcohol
Modern TechniquesEnhance extraction efficiency-
Purification Solvent-Solvent ExtractionSeparate compounds based on solubilityImmiscible organic solvents and aqueous solutions
Column ChromatographySeparate components based on adsorptionSilica gel, Alumina
Ion-Exchange ChromatographySeparate alkaloids based on basicityCationic exchange resins
HPLC/HPTLCHigh-resolution separation and purificationVarious mobile and stationary phases

Chemo-Systematic and Biogeographical Distribution of this compound

This compound is classified as a lupin alkaloid, a subgroup of quinolizidine (B1214090) alkaloids. waocp.orgwikidata.orgdntb.gov.ua These types of alkaloids are characteristic of the plant family Fabaceae (Leguminosae), to which the genus Sophora belongs. nih.gov The presence of such alkaloids is a significant chemotaxonomic marker, helping to classify and establish phylogenetic relationships between plant species.

The known distribution of this compound is currently limited to Sophora flavescens var. angustifolia, a variety found in Eastern Asia. waocp.org The parent compound, leontalbinine, and a related alkaloid, leontalbidin, were originally isolated from Leontice albertii, a member of the Berberidaceae family. dntb.gov.ua This occurrence of similar matrine-type alkaloids in different plant families is an interesting aspect of chemotaxonomy.

The biogeographical distribution of plants producing specific alkaloids is influenced by a combination of genetic factors and environmental pressures that drive the evolution of these chemical defenses.

Ecological Roles of Alkaloid N-Oxides in Plant-Environment Interactions

Alkaloid N-oxides, including this compound, are believed to play crucial roles in how plants interact with their environment, particularly in defense against herbivores and as a means of storing nitrogen-containing compounds. nih.govnih.govacs.org

Role as Non-Toxic Storage Compounds

A significant ecological function of alkaloid N-oxides is their role as a less toxic and more water-soluble form for storage and transport within the plant. nih.govacs.orguniversiteitleiden.nltandfonline.com The N-oxide group increases the polarity of the molecule, making it more soluble in the aqueous environment of the plant's cells and vascular tissues. acs.orguniversiteitleiden.nl This allows for efficient transport through the phloem and storage in vacuoles, particularly in vulnerable tissues like seeds and young shoots. universiteitleiden.nl By storing these defensive compounds as N-oxides, the plant can minimize autotoxicity while maintaining a ready supply of chemical defenses that can be activated when needed. nih.govacs.org Furthermore, these stored alkaloids can serve as a nitrogen reservoir that can be mobilized for growth and development, especially during germination. nih.govresearchgate.net

Interactive Data Table: Ecological Roles of Alkaloid N-Oxides

Ecological Role Mechanism/Function Significance for the Plant
Plant Defense Can be converted to more toxic tertiary amines by herbivores.Provides a delayed and effective chemical defense against herbivory.
Contributes to the overall chemical defense profile of the plant.Enhances survival and reproductive success by deterring predators.
Non-Toxic Storage Increased water solubility allows for efficient transport and storage.Facilitates the accumulation of defensive compounds in key tissues.
Reduced toxicity compared to the corresponding tertiary amines.Minimizes the risk of autotoxicity to the plant's own cells.
Serves as a nitrogen reservoir.Provides a source of nitrogen for growth and development, particularly for seedlings.

Biosynthetic Pathways and Enzymatic Transformations of Leontalbinine N Oxide

Proposed Biosynthetic Routes from Precursor Alkaloids

The biosynthesis of Leontalbinine N-oxide is understood to originate from precursor alkaloids that undergo oxidative transformations. The presence of structurally related alkaloids in the same plant source provides a basis for proposed biosynthetic connections.

A plausible biosynthetic route has been explored through biomimetic synthesis, which mimics natural metabolic processes under laboratory conditions. Research has demonstrated the transformation of (+)-matrine N-oxide, a primary alkaloid in Sophora flavescens, into (-)-leontalbinine, the direct precursor to this compound. nih.govresearchgate.net

This selective transformation was achieved by warming (+)-matrine N-oxide with ferrous reagents (FeSO₄ or Fe(COOH)₂). nih.govresearchgate.net The reaction specifically yields (-)-leontalbinine, also known as (-)-7,11-didehydromatrine, along with (+)-matrine. researchgate.net The successful isolation of (-)-leontalbinine N-oxide from the seeds of S. flavescens supports the hypothesis that a similar iron-mediated oxidative process could be occurring in nature. nih.govresearchgate.net

Table 1: Biomimetic Transformation of (+)-Matrine N-oxide

Precursor Reagent Product Significance

The formation of an N-oxide from a tertiary amine like leontalbinine is a classic example of an enzymatic oxidation reaction common in alkaloid biosynthesis. nih.gov These reactions are catalyzed by a broad class of enzymes known as oxidoreductases. nih.gov In plants, such oxidative steps are fundamental for generating the vast structural diversity of alkaloids. nih.gov

The introduction of an oxygen atom to a nitrogen-containing heterocycle is a key transformation that can alter the compound's chemical properties. nih.gov This process is typically mediated by enzymes that activate molecular oxygen. Two major families of enzymes are frequently implicated in the N-oxidation of nitrogenous compounds in biological systems: Cytochrome P450 monooxygenases (P450s) and flavin-containing monooxygenases (FMOs). nih.govnih.gov The oxidative deamination of polyamines, catalyzed by copper-containing amine oxidases (CuAOs) or FAD-dependent polyamine oxidases, is another related process that leads to key intermediates in alkaloid biosynthesis. rsc.org

Biomimetic Transformation from (+)-Matrine N-oxide

Identification and Characterization of Enzymes Involved in N-Oxide Formation

While the specific enzyme responsible for the conversion of (-)-leontalbinine to (-)-leontalbinine N-oxide has not been definitively characterized, knowledge from related pathways provides insight into the likely candidates. The enzymes that catalyze N-oxidation reactions are generally monooxygenases.

Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes is heavily involved in the oxidation of a wide range of substrates, including many alkaloids. nih.gov For example, studies on the metabolism of the antifungal agent voriconazole (B182144) have shown that its N-oxidation is catalyzed by human P450 enzymes, specifically CYP2C19, CYP3A4, and to a lesser extent, CYP2C9. nih.gov P450s are known to be crucial in the formation and rearrangement of alkaloid scaffolds. nih.gov

Flavin-containing Monooxygenases (FMOs): FMOs are another class of enzymes that catalyze the oxygenation of soft nucleophiles, particularly nitrogen and sulfur atoms in xenobiotics. nih.gov In humans, the liver enzyme FMO3 is responsible for converting trimethylamine (B31210) (TMA) into trimethylamine N-oxide (TMAO). nih.gov FMOs predominantly catalyze the N-oxidation of most cyclic and acyclic secondary amines. nih.gov

Table 2: Enzyme Families Implicated in N-Oxidation

Enzyme Family Example Function Relevance to Alkaloid Biosynthesis
Cytochrome P450s (P450s) N-oxidation of voriconazole. nih.gov Key drivers of alkaloid chemical diversification and scaffold formation through oxidation. nih.gov

Molecular Genetic Studies of Biosynthetic Gene Clusters

The genetic basis for the biosynthesis of secondary metabolites like alkaloids is often encoded in biosynthetic gene clusters (BGCs). frontiersin.org A BGC is a group of two or more genes located in close proximity on the chromosome that collectively code for the enzymes of a specific biosynthetic pathway. frontiersin.org The study of these clusters is a powerful approach for elucidating the complete enzymatic steps leading to a natural product. nih.gov

Bioinformatics tools, such as antiSMASH, are widely used in genome mining to detect and predict potential BGCs for various classes of compounds, including polyketides and nonribosomal peptides. mdpi.com However, the specific biosynthetic gene cluster responsible for the production of leontalbinine or its N-oxide in Sophora species has not been identified or characterized in the scientific literature to date. Further genomic and transcriptomic studies of Sophora flavescens would be necessary to identify the genes encoding the oxidoreductase responsible for the final N-oxidation step in this compound biosynthesis.

Table 3: Mentioned Compounds

Compound Name
(-)-Leontalbinine
(-)-Leontalbinine N-oxide
(+)-Matrine
(+)-Matrine N-oxide
Ferrous sulfate (B86663) (FeSO₄)
Iron(II) formate (B1220265) (Fe(COOH)₂)
Trimethylamine (TMA)
Trimethylamine N-oxide (TMAO)

Chemical Synthesis and Derivatization Strategies for Leontalbinine N Oxide

Total Synthesis Approaches to Leontalbinine N-oxide

A complete total synthesis of this compound from simple starting materials has not yet been reported in peer-reviewed literature. However, a biomimetic synthesis has been successfully achieved, providing a route to the core structure of leontalbinine, the direct precursor to its N-oxide.

A key study demonstrated the biomimetic transformation of (+)-matrine N-oxide, a major alkaloid found in Sophora flavescens var. angustifolia, into (-)-leontalbinine. nih.govresearchgate.net This transformation is significant as (-)-leontalbinine can, in principle, be oxidized to this compound. The structure of naturally occurring (-)-leontalbinine N-oxide was confirmed by spectral comparison with an authentic sample isolated from the same plant source. nih.govresearchgate.net

The biomimetic synthesis involves the treatment of (+)-matrine N-oxide with ferrous reagents. nih.govresearchgate.net Specifically, warming (+)-matrine N-oxide with either iron(II) sulfate (B86663) (FeSO₄) or iron(II) formate (B1220265) (Fe(COOH)₂) in a methanol-water mixture at 40°C resulted in the selective formation of (-)-7,11-didehydromatrine, also known as (-)-leontalbinine, along with the starting material, (+)-matrine. nih.govresearchgate.net This reaction is noteworthy for its specificity when using ferrous reagents. nih.govresearchgate.net

Table 1: Biomimetic Transformation of (+)-Matrine N-oxide to (-)-Leontalbinine

ReagentSolventTemperature (°C)Product
FeSO₄MeOH-H₂O40(-)-Leontalbinine
Fe(COOH)₂MeOH-H₂O40(-)-Leontalbinine

Synthetic Methodologies for N-Oxide Moiety Introduction and Modification

While a specific method for the N-oxidation of leontalbinine to this compound is not detailed in the available literature, general and well-established methodologies for the introduction of an N-oxide moiety into heteroaromatic systems are highly relevant. These can be broadly categorized into direct oxidation and de novo construction of the N-oxidized ring.

Direct Oxidation Methods for Heteroaromatic Systems

Direct oxidation is a common and straightforward method for the synthesis of heteroaromatic N-oxides. This involves the treatment of the parent heterocycle with an oxidizing agent. A variety of oxidants can be employed for this purpose.

Commonly used oxidizing agents include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide. The synthesis of N-oxides by oxidation of tertiary amines is a straightforward process, though purification can sometimes be challenging. For instance, when using m-CPBA, the byproduct meta-chlorobenzoic acid can be difficult to remove.

Table 2: Common Reagents for Direct Oxidation of Heteroaromatic Amines

Oxidizing AgentTypical Substrates
Hydrogen Peroxide (H₂O₂)Tertiary amines
meta-Chloroperoxybenzoic acid (m-CPBA)Quinoxalines and other N-heterocycles
Peracetic acidPyridines
Caro's acid (H₂SO₅)Pyridines

De Novo Construction of Heteroaromatic N-Oxide Rings

An alternative to direct oxidation is the de novo construction of the heteroaromatic N-oxide ring from acyclic precursors. This approach can be particularly useful when direct oxidation is inefficient or leads to unwanted side reactions.

Several cyclization reactions can be employed to generate N-oxide functionalities directly. For example, the reaction of 2-alkynylaryl oxime derivatives can be catalyzed by copper(I) to yield isoquinoline (B145761) N-oxides through an intramolecular cyclization in water. rsc.org This method offers high atom economy and proceeds under mild conditions. By choosing whether to protect the hydroxyl group of the oxime, the reaction can be directed to selectively produce either the isoquinoline or the isoquinoline N-oxide. rsc.org

Another strategy involves the condensation of α-hydroxyiminoketones with formaldimines, which has been used to synthesize 2-unsubstituted imidazole (B134444) 3-oxides.

Synthesis of this compound Analogues and Derivatives

Based on the available scientific literature, there are currently no published studies detailing the synthesis of analogues or derivatives of this compound. The research has primarily focused on the isolation and biomimetic synthesis of the natural product itself.

The development of synthetic routes to analogues of this compound would be a valuable area for future research. Such compounds could be used to explore the structure-activity relationships of this class of alkaloids and could lead to the discovery of new compounds with interesting biological properties. General strategies for derivatization could involve modification of the existing ring system or the introduction of new functional groups, leveraging the reactivity of the N-oxide moiety or other parts of the molecule. For instance, functionalized quinoline (B57606) N-oxides have been used as starting materials for various transformations, including oxidations, deoxygenations, and nucleophilic reactions.

Chemical Reactivity and Transformations of Leontalbinine N Oxide

Redox Chemistry of the N-Oxide Functional Group

The nitrogen-oxygen bond in Leontalbinine N-oxide is the primary site for redox reactions, allowing for both the acceptance and donation of electrons. This dual nature underpins its chemical and biological transformations.

Oxidation and Reduction Pathways of N-Oxides

The N-oxide functional group is, by definition, an oxidized form of a tertiary amine. The formation of N-oxides from their corresponding amines is typically achieved through oxidation. Common laboratory reagents for this transformation include hydrogen peroxide and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).

Conversely, the N-oxide can be reduced back to the corresponding tertiary amine. This reduction is a key transformation of this compound. A notable biomimetic transformation involves the conversion of (+)-matrine N-oxide into (-)-leontalbinine. nih.gov This reaction, when carried out with ferrous reagents such as FeSO4, results in the formation of (-)-leontalbinine, indicating the reduction of the N-oxide. nih.govresearchgate.net This specific transformation highlights a potential synthetic and metabolic pathway for Leontalbinine from a related natural product.

The general reduction of N-oxides can be accomplished by various reducing agents. The choice of reagent can sometimes allow for selective reduction of one N-oxide in the presence of others in a molecule.

TransformationPrecursorProductReagents/ConditionsReference
Biomimetic Transformation/Reduction(+)-Matrine N-oxide(-)-LeontalbinineFeSO4 or Fe(COOH)2 in MeOH-H2O at 40°C nih.govresearchgate.net

Enzymatic Reduction in Biological Systems

In biological systems, N-oxides can undergo enzymatic reduction back to their parent amines. This metabolic pathway is significant for many xenobiotic and endogenous compounds containing an N-oxide moiety. The reduction is often catalyzed by enzyme systems such as cytochrome P-450 and aldehyde oxidase under anaerobic conditions.

While specific studies on the enzymatic reduction of this compound are not extensively documented, the general understanding of tertiary amine N-oxide metabolism suggests that it is likely a substrate for N-oxide reductases. For instance, liver preparations have been shown to reduce various tertiary amine N-oxides, with aldehyde oxidase identified as a major N-oxide reductase. This enzymatic activity is not limited to a single species, having been observed in liver cytosols from various mammals.

Rearrangement Reactions Involving the N-Oxide Moiety

The N-oxide group can participate in several types of rearrangement reactions, often leading to the formation of new cyclic or rearranged structures. While specific rearrangement reactions of this compound are not detailed in the available literature, the reactivity of similar N-oxides provides a framework for potential transformations.

One of the most well-known rearrangements of tertiary amine N-oxides is the Meisenheimer rearrangement . This reaction typically involves the thermal rearrangement of an allylic or benzylic amine N-oxide to an O-allyl or O-benzyl hydroxylamine (B1172632) derivative. The reaction can proceed through either a researchgate.netCurrent time information in Bangalore, IN.- or a researchgate.netresearchgate.net-sigmatropic shift.

Another relevant reaction is the Polonovski reaction , which involves the treatment of a tertiary N-oxide with acetic anhydride (B1165640) to form an iminium ion and acetate. This intermediate can then be trapped by nucleophiles or undergo further reactions.

Although direct evidence for this compound undergoing these specific rearrangements is lacking, its structural features suggest that under appropriate conditions, such transformations could be possible, leading to novel alkaloid derivatives.

N-Oxide Directed Chemical Functionalization and Modifications

The N-oxide group can act as a directing group in chemical reactions, facilitating the functionalization of positions on the molecule that would otherwise be unreactive. The lone pairs on the oxygen atom can coordinate to a metal catalyst, bringing the catalyst into proximity with specific C-H bonds and enabling their activation.

This strategy has been effectively used for the functionalization of various heterocyclic N-oxides, such as quinoline (B57606) N-oxides. nih.govsioc-journal.cn In these systems, the N-oxide directs the regioselective introduction of various functional groups at positions ortho to the nitrogen or at more remote positions through the formation of a metallacycle intermediate. nih.gov Common transformations include halogenation, amidation, and alkylation. nih.govchemrxiv.org

For this compound, the N-oxide group could potentially direct the functionalization of the carbon atoms adjacent to the nitrogen-containing rings. This would allow for the introduction of new substituents and the synthesis of novel derivatives with potentially altered biological activities. This approach offers a powerful tool for the structural modification of the Leontalbinine scaffold.

Reaction TypeSubstrate ClassPosition of FunctionalizationCatalyst/ReagentsReference
C-H IodinationQuinoline N-oxidesC-8Rhodium catalyst nih.gov
C-H AmidationQuinoline N-oxidesC-8Iridium catalyst nih.gov
C-2 AlkylationQuinoline N-oxidesC-2Katritzky salts, visible light chemrxiv.org

Pharmacological Activities and Biological Interactions of Leontalbinine N Oxide Non Clinical Models

In Vitro Pharmacological Investigations

In vitro studies provide the foundational understanding of a compound's interaction with biological systems at the molecular and cellular level. For Leontalbinine N-oxide, research has primarily focused on its potential to interact with metabolic enzymes.

Investigations into the inhibitory effects of this compound on drug-metabolizing enzymes are crucial for predicting potential drug-drug interactions. A study on the multiple circulating components of Kang-Ai injection, an herbal preparation used in adjuvant cancer therapy, evaluated the inhibitory potential of its constituent compounds, including this compound, against human cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) isozymes. The findings indicated that this compound exhibited weak or no inhibition towards the tested CYP and UGT activities, suggesting a low likelihood of causing significant drug-drug interactions when administered as part of this complex mixture. nih.gov

Table 1: Inhibitory Potential of this compound on Human CYP and UGT Isozymes
Enzyme IsoformInhibitory EffectImplication
Cytochrome P450 (CYPs)Weak to no inhibition observedLow risk of metabolic drug-drug interactions mediated by CYP enzymes. nih.gov
UDP-glucuronosyltransferase (UGTs)Weak to no inhibition observedLow risk of metabolic drug-drug interactions mediated by UGT enzymes. nih.gov

Currently, there is no specific information available in the scientific literature detailing the receptor binding affinity or direct ligand interactions of isolated this compound.

Currently, there is no specific information available in the scientific literature from cellular assays investigating the modulatory effects of isolated this compound.

Currently, there is no specific information available in the scientific literature regarding the antimicrobial activities of isolated this compound, including against Cutibacterium acnes.

Currently, there is no specific information available in the scientific literature demonstrating the anti-inflammatory effects of isolated this compound in cellular models.

Antimicrobial Activities (e.g., against Cutibacterium acnes)

In Vivo Biological Activity in Preclinical Animal Models

The in vivo activity of this compound has been characterized through pharmacokinetic studies in rats. As a component of the intravenously administered Kang-Ai injection, this compound was identified as one of the main circulating alkaloids in plasma. nih.gov The pharmacokinetic parameters were determined, showing a maximum plasma concentration (Cmax) of 0.30 ± 0.08 µmol/L and a half-life (t1/2) of 2.15 ± 0.37 hours. nih.gov These findings confirm its systemic exposure and provide data on its persistence in circulation in this preclinical model. Further studies are required to establish specific in vivo pharmacological effects.

Antileishmanial Activity in Murine Models

While direct studies on this compound's antileishmanial activity in murine models are not detailed in the provided search results, extensive research into other N-oxide derivatives provides a strong rationale for its investigation in this area. For instance, a class of synthetic N-oxide compounds known as furoxans has demonstrated significant efficacy against Leishmania parasites. In a murine model of visceral leishmaniasis (L. infantum-infected BALB/c mice), a furoxan derivative identified as compound 4f was shown to reduce the parasite burden in the liver and spleen by approximately 90%. plos.orgnih.govsemanticscholar.org Another study on a different furoxan derivative, compound 14e, reported a meaningful reduction of parasite load in the spleen (49.9%) and liver (54.2%) of infected hamsters. nih.gov This highlights the potential of the N-oxide functional group in designing potent antileishmanial agents for in vivo applications. plos.orgnih.gov

In Vivo Evaluation of Antimicrobial Properties

The antimicrobial properties of alkaloids from Sophora flavescens are well-documented. plos.orgnih.gov These compounds have been traditionally used for their effects against parasites and bacteria. plos.org While specific in vivo antimicrobial studies focusing solely on this compound were not found, the general class of alkaloids from its source plant shows significant activity. scielo.br For example, total alkaloids from Sophora alopecuroides have demonstrated notable antibacterial and anti-inflammatory effects. scielo.brmdpi.com The N-oxide functional group itself is a key feature in some modern antibiotics; for example, the quinolone N-oxide NQNO shows potent, selective bactericidal effects against Neisseria gonorrhoeae. nih.gov Furthermore, the antimicrobial action of N-oxide compounds can be mediated by the release of nitric oxide (NO), which is toxic to a broad range of pathogens, including bacteria, fungi, and parasites. nih.gov

Modulation of Physiological Processes in Animal Systems

Alkaloids derived from the Sophora genus are known to modulate various physiological processes. scielo.br These natural compounds, including matrine (B1676216), oxymatrine (B1678083), and sophocarpine, have been reported to exert a range of effects such as anti-arrhythmic, anti-inflammatory, and immunoregulatory actions in animal models. plos.orgnih.gov Nitric oxide (NO), a molecule that can be released by N-oxide compounds, is a critical signaling messenger involved in numerous physiological functions. wikipedia.orgnih.govresearchgate.net It plays a key role in regulating vascular tone, neurotransmission, and immune responses. wikipedia.orgwikipedia.org The release of NO from N-oxide-containing drugs can lead to vasodilation by increasing cyclic guanosine (B1672433) monophosphate (cGMP) levels in smooth muscle cells, which is a fundamental process in cardiovascular regulation. nih.govdrugbank.comlsmuni.lt

Molecular Mechanisms of Biological Interaction

The biological effects of this compound and related compounds are underpinned by their interactions with specific molecular pathways and cellular targets.

Nitric Oxide (NO) Release as a Mechanism of Action

A primary mechanism proposed for the bioactivity of many N-oxide compounds is their ability to act as nitric oxide (NO) donors. nih.gov NO is a labile free radical gas that functions as a crucial signaling molecule in physiology and pathophysiology. nih.govmdpi.com The antileishmanial activity of certain furoxan N-oxide derivatives has been directly linked to their capacity to release NO following biotransformation. plos.orgnih.govsemanticscholar.org This released NO is toxic to parasites, causing damage to DNA and other critical biomolecules. nih.govwikipedia.org The general mechanism of NO action involves the activation of soluble guanylate cyclase, which catalyzes the production of cGMP, a second messenger that mediates many of the downstream effects of NO, including smooth muscle relaxation. nih.govlsmuni.lt

Interaction with Specific Cellular Targets and Pathways

Alkaloids from Sophora species are known to interact with a multitude of cellular signaling pathways. nih.gov Studies on compounds like matrine and oxymatrine have shown they can regulate pathways critical for cell survival and proliferation, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. nih.govpatsnap.comspringermedizin.de For example, matrine has been shown to induce apoptosis in cancer cells by upregulating Bax expression and activating caspases. mdpi.compatsnap.com In addition to NO release, some N-oxide antileishmanial compounds also inhibit specific parasite enzymes, such as cysteine protease CPB, indicating a dual mechanism of action. plos.orgnih.govresearchgate.net

Table 1: Cellular Pathways Modulated by Alkaloids from Sophora Species

Pathway Modulating Compound(s) Reported Effect Reference(s)
PI3K/Akt Signaling Matrine, Oxymatrine Inhibition nih.govspringermedizin.de
MAPK/ERK Signaling Matrine Regulation nih.gov
NF-κB Pathway Matrine Inhibition nih.govpatsnap.com
Apoptosis (Intrinsic) Matrine Induction (via Bax) mdpi.com

This table summarizes findings for major alkaloids from the Sophora genus, providing context for the potential mechanisms of this compound.

Role in Modulating Oxidative Stress Responses

Oxidative stress, defined as an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is a key factor in various pathological conditions. mdpi.comnih.gov Some N-oxide compounds have been found to exert potent oxidative stress. For instance, 4-nitroquinoline-N-oxide (4NQO) is a powerful inducer of the soxS gene in E. coli, which is part of a regulon that responds to superoxide-generating agents. capes.gov.br Conversely, other compounds can protect against oxidative stress. The compound leonurine (B1674737) has been shown to protect against ischemia-induced oxidative stress by reducing ROS and malondialdehyde (MDA) levels while increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.govmdpi.com This protective effect was linked to its ability to inhibit the NO/NOS system, suggesting a complex interplay between nitric oxide signaling and oxidative stress. nih.govmdpi.com

Table 2: Mentioned Compounds

Compound Name
4-nitroquinoline-N-oxide (4NQO)
Aloperine
Bax
cGMP (cyclic guanosine monophosphate)
Cysteine protease CPB
GSH (Glutathione)
This compound
Leonurine
Malondialdehyde (MDA)
Matrine
Nitric Oxide (NO)
NQNO
Oxymatrine
Sophocarpine
Sophoridine

Structure Activity Relationship Sar Studies for Leontalbinine N Oxide Analogues

Design Principles for Modulating and Enhancing Biological Activity

Specific design principles for creating analogues of Leontalbinine N-oxide to modulate or enhance its biological activity have not been reported in the available literature. General strategies for other N-oxide compounds often involve altering substituents on the heterocyclic rings to influence electronic properties and steric interactions with biological targets. capes.gov.brcore.ac.uk

Impact of N-Oxide Position and Substituent Variations on Pharmacological Profiles

There is no published research detailing the impact of varying the N-oxide position or introducing different substituents on the pharmacological profile of this compound. For other classes of compounds, such as quinoxaline (B1680401) 1,4-di-N-oxides, the presence and position of the N-oxide groups are crucial for their biological effects. scielo.br

Computational Approaches in SAR Derivations

No computational studies or SAR derivations specifically for this compound have been found. Such studies on other N-oxides typically involve molecular docking, quantitative structure-activity relationship (QSAR) modeling, and density functional theory (DFT) calculations to predict the effects of structural modifications. twas.org

Due to the absence of specific research on the SAR of this compound analogues, no data tables with research findings can be generated.

Advanced Analytical Methodologies for Leontalbinine N Oxide Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific N-Oxides

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of certain N-oxides, particularly those that are volatile or can be derivatized to become volatile. thermofisher.com However, a primary challenge with GC-MS analysis of N-oxides is their potential for thermal degradation in the hot injection port of the gas chromatograph. nih.gov For instance, some N-oxides can be converted back to their parent amine upon heating. nih.gov

Despite this limitation, GC-MS methods have been successfully developed for specific N-oxides, often involving a derivatization step to improve thermal stability and chromatographic behavior. nih.gov For example, trimethylsilyl (B98337) derivatization has been used for the quantitative analysis of indicine-N-oxide in biological samples. nih.gov This process can yield stable derivatives with good gas chromatographic properties. nih.gov

For the analysis of gaseous N-oxides like nitrous oxide (N₂O), GC-MS is a popular method. rsc.orggcms.cz A challenge in this specific analysis is the isobaric interference from carbon dioxide (CO₂), as both have the same molecular mass. rsc.org To overcome this, methods such as alkaline washing to remove CO₂ prior to GC-MS analysis can be employed. rsc.org The choice of the GC column is also critical, with porous polymer PLOT columns being effective for separating such gases. gcms.cz

Isotope Dilution Mass Spectrometry for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for achieving high-accuracy quantification of chemical compounds. epa.gov This technique relies on the addition of a known amount of an isotopically labeled version of the analyte (the "spike") to the sample. epa.gov After allowing the spike to equilibrate with the endogenous analyte, the altered isotope ratio is measured by mass spectrometry. epa.gov

A key advantage of IDMS is that the accuracy of the measurement is not affected by partial loss of the analyte during sample preparation, provided that isotopic equilibrium has been reached. epa.gov This makes it an exceptionally robust method for complex matrices. IDMS is often coupled with LC-MS/MS for the analysis of small molecules in biological fluids. bevital.nonih.gov

For the quantification of N-oxides like TMAO, stable isotope dilution LC-MS/MS methods have been developed and rigorously validated. bevital.nonih.govnih.gov These methods demonstrate high precision, with intraday and interday coefficients of variance often below 10%, and excellent accuracy. bevital.nonih.gov The use of a stable isotope-labeled internal standard, such as d9-TMAO for TMAO, is fundamental to the technique. bevital.no The method can achieve very low limits of quantification, for example, down to 0.05 µM. bevital.nonih.gov

Table 3: Performance Metrics for Isotope Dilution LC-MS/MS of TMAO

Parameter Reported Value Reference
Lower Limit of Quantification (LLOQ) 0.05 µM bevital.no, nih.gov
Upper Limit of Quantification (ULOQ) >200 µM bevital.no
Accuracy (Spike and Recovery) 97.3% - 101.6% nih.gov
Intraday Coefficient of Variance (CV) <6.4% bevital.no
Interday Coefficient of Variance (CV) <9.9% bevital.no

Advanced Separation Techniques for Complex Mixtures

The analysis of leontalbinine N-oxide in its natural source or in biological systems often involves dealing with highly complex mixtures. Advanced separation techniques are crucial for isolating the target compound from interfering substances prior to detection. These methods enhance the quality and reliability of the analytical results.

Separation techniques can be broadly categorized and are chosen based on the chemical and physical properties of the analyte and the matrix. epa.gov These include:

Enhanced Distillation Techniques : Such as extractive, azeotropic, or reactive distillation, which are useful for separating volatile compounds. uclouvain.be

Membrane Separations : Techniques like gas permeation, pervaporation, and membrane contactors offer selective separation based on molecular size and properties. uclouvain.be

Chromatographic Methods : Beyond standard LC, advanced chromatographic techniques are employed. This includes the use of different stationary phases, such as phenyl columns, for specific separations. rsc.org Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly useful for polar compounds like N-oxides. semanticscholar.org

Extraction Techniques : Solid-phase extraction (SPE) and solvent extraction are common for sample cleanup and concentration, relying on the differential partitioning of compounds between two phases. epa.gov

In the context of N-oxide research, the development of a new reversed-phase high-performance liquid chromatography (RP-HPLC) method was able to separate diastereomeric N-oxide impurities, demonstrating the power of tailored separation methods. rsc.org The choice of separation technique is critical, as it must be compatible with the subsequent detection method and ensure that the analyte's integrity is maintained throughout the process. epa.gov

Emerging Research Frontiers and Future Perspectives in Leontalbinine N Oxide Research

Integration with Omics Technologies (e.g., Metabolomics, Proteomics)

The advancement of "omics" technologies, particularly metabolomics, is revolutionizing natural product research by enabling the comprehensive analysis of small molecules in complex biological systems. jhidc.organimbiosci.org These high-throughput approaches are critical for identifying and quantifying compounds like Leontalbinine N-oxide within intricate biological matrices such as plant extracts and bodily fluids. animbiosci.org

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of metabolomics and has been instrumental in the characterization of alkaloids, including those in the Sophora genus, a known source of this compound. thieme-connect.comnih.gov Targeted metabolomics using LC-MS/MS allows for the sensitive and specific quantification of known metabolites. nih.govmdpi.com For instance, LC-MS/MS methods have been developed to quantify other alkaloid N-oxides in rat plasma, demonstrating the feasibility of tracking these compounds and their metabolites to understand their pharmacokinetic behavior. nih.gov Such approaches could be directly applied to this compound to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Below is a table representing the type of data that can be generated through metabolomic analysis of this compound.

ParameterDescriptionAnalytical TechniquePotential Finding
Identification Structural confirmation of the compound in a complex sample.High-Resolution LC-MSConfirmed presence in Sophora flavescens extracts. thieme-connect.com
Quantification Measurement of the precise amount of the compound in a sample.LC-MS/MS (MRM mode)Determination of plasma concentration over time. nih.gov
Metabolic Profile Identification of metabolites formed from this compound.Untargeted LC-MSDiscovery of phase I or phase II metabolites.
Biomarker Discovery Correlation of compound levels with a biological state.Metabolomics (NMR, LC-MS)Association with the effects of an herbal remedy. frontiersin.org

Role of this compound in Chemical Biology Probes and Tools

The N-oxide functional group is increasingly being leveraged in the design of chemical probes and tools for studying biological systems. acs.org N-oxides can act as redox-sensitive triggers, making them valuable for creating probes that respond to specific cellular environments, such as hypoxia (low oxygen). acs.org Furthermore, the unique reactivity of N-oxides has been exploited in bioorthogonal chemistry—reactions that occur inside living systems without interfering with native biochemical processes. nih.govnih.gov

While this compound has not yet been developed into a chemical probe, its inherent structure presents future opportunities. For example:

Redox-Sensing Probes: The N-oxide moiety can be reduced under certain biological conditions, such as by heme or in hypoxic tumor environments. acs.orgrsc.org This reduction can be designed to trigger a "turn-on" signal, like fluorescence or a chemiluminescent response. rsc.orgrsc.org By attaching a suitable reporter molecule to the this compound scaffold, it could potentially be engineered into a probe for sensing specific disease states.

Bioorthogonal Chemistry: N-oxides have been used in novel bond-cleaving reactions that can be triggered by specific, non-toxic reagents like boronic acids or silylboranes. nih.govnih.gov This "click-and-release" strategy is powerful for controlled drug delivery or activating molecules at a specific time and place within a cell. nih.gov The this compound framework could serve as a stable carrier for a therapeutic agent or a fluorescent dye, which is then released upon introduction of a bioorthogonal reaction partner.

Affinity-Based Probes: Enamine N-oxides have been developed as part of platforms for identifying the protein targets of small molecules. harvard.edu Although structurally different, this demonstrates the versatility of the N-oxide group in creating tools for fundamental chemical biology research.

The development of this compound into such a tool would require chemical modification to append reporter groups or tune its reactivity, opening a new avenue for its application beyond its natural context.

Advancements in Stereoselective Synthesis of N-Oxide Alkaloids

The precise three-dimensional arrangement of atoms in alkaloid molecules is crucial for their biological activity. ub.edu Therefore, advancements in stereoselective synthesis—methods that control the formation of specific stereoisomers—are critical for producing these complex molecules for pharmacological study.

A key development related to this compound is its synthesis via a biomimetic transformation from (+)-matrine N-oxide, a major alkaloid found in Sophora flavescens. nih.govresearchgate.net This reaction, which uses ferrous salts to mimic a potential biological oxidation process, selectively produces (-)-leontalbinine, which can then be oxidized to this compound. nih.govresearchgate.net This provides a direct synthetic link from a more abundant natural product.

Broader advancements in organic synthesis offer powerful tools for creating quinolizidine (B1214090) alkaloids and their N-oxides with high stereocontrol:

Catalysis: Asymmetric metal catalysis and organocatalysis are at the forefront of modern synthesis, enabling the construction of chiral centers with high efficiency and enantioselectivity. ub.edu These methods are increasingly applied to the synthesis of complex fused-ring systems like the quinolizidine core. ub.educhemistryviews.org

Novel Oxidation Reagents: The conversion of a parent tertiary amine alkaloid to its N-oxide is a critical step. While traditional oxidants like hydrogen peroxide are used, newer reagents such as potassium peroxymonosulfate (B1194676) (KPMS) can achieve rapid and clean oxidation, often in minutes at room temperature. mdpi.com

Cascade Reactions: Strategies that combine multiple bond-forming events into a single, efficient sequence (a cascade or tandem reaction) are highly sought after for building complex molecular architectures. ub.eduresearchgate.net These approaches reduce the number of steps, minimize waste, and can provide rapid access to the core structures of alkaloids like this compound.

These evolving synthetic methodologies are essential for producing not only the natural form of this compound but also for creating structural analogs. researchgate.net Such analogs are invaluable for structure-activity relationship (SAR) studies to pinpoint the structural features responsible for any biological effects and to optimize them for potential therapeutic use.

Unexplored Biological and Chemo-Ecological Functions of this compound

The specific biological activities of this compound remain largely uninvestigated, representing a significant frontier for future research. However, based on its chemical class and natural source, several potential functions can be hypothesized.

Chemo-Ecological Roles: Alkaloid N-oxides are common in plants, particularly in families like Fabaceae, to which the Sophora genus belongs. nih.govacs.org Their primary role is often defensive. researchgate.netnih.gov

Defense Against Herbivores: Quinolizidine alkaloids are known to be feeding deterrents for a wide range of herbivores due to their toxicity and bitter taste. acs.orgnih.gov The N-oxide forms are often more water-soluble and may represent a transport or storage form of the defensive compound. nih.gov

Protection of Seeds: this compound has been isolated from the seeds of Sophora flavescens. nih.govdntb.gov.ua Alkaloids are frequently concentrated in seeds to protect them from predation by insects and other animals, ensuring the plant's reproductive success. researchgate.net

Antimicrobial and Allelopathic Effects: Many alkaloids exhibit antimicrobial properties, protecting the plant from pathogenic bacteria and fungi. nih.govresearchgate.net They can also have allelopathic effects, inhibiting the germination and growth of competing plants. researchgate.netresearchgate.net

Potential Biological Functions: The Sophora genus is a rich source of compounds with a wide array of pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects. acs.orgdntb.gov.ua While these activities are often attributed to flavonoids or other matrine-type alkaloids, the contribution of this compound is unknown. Given that many alkaloid N-oxides possess biological activity, sometimes differing from their parent amine, this compound is a candidate for bioactivity screening. acs.org Its presence as a circulating metabolite after oral administration of herbal extracts suggests it is bioavailable and could exert systemic effects. mdpi.com

Future research should focus on isolating or synthesizing pure this compound and screening it in a variety of biological assays to uncover its potential therapeutic or toxicological properties.

Theoretical Modeling and Predictive Analytics in N-Oxide Research

Computational approaches are becoming indispensable in natural product research, offering ways to predict biological activity and accelerate the discovery process. acs.orgnih.gov These in silico methods are particularly valuable for investigating compounds like this compound, for which experimental data is scarce.

Molecular Docking: This technique predicts how a small molecule (ligand), such as this compound, might bind to the active site of a protein target. rsc.orgexplorationpub.com By screening the alkaloid against libraries of known protein structures, researchers can generate hypotheses about its mechanism of action. For example, docking studies on other alkaloids have successfully identified potential interactions with key proteins involved in cancer or neurodegenerative diseases. explorationpub.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): If a series of this compound analogs were synthesized and tested for a specific biological activity, QSAR models could be built. These mathematical models correlate variations in chemical structure with changes in biological activity, helping to identify which parts of the molecule are most important for its function and guiding the design of more potent compounds. cas.org

Predictive Analytics and Machine Learning: The integration of artificial intelligence (AI) and machine learning with large biological datasets (e.g., from omics studies) is a powerful emerging frontier. jhidc.orgjst.go.jp Machine learning algorithms can analyze complex data to find patterns that may not be obvious to human researchers. acs.orgcas.org For instance, an algorithm could be trained on the metabolomic and proteomic profiles of cells treated with Sophora extract to predict which specific compounds, including this compound, are most likely responsible for an observed anti-inflammatory effect. jhidc.org AI can also be used to predict ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize compounds for further development. jhidc.org

These theoretical and predictive tools can provide crucial guidance for experimental work, saving time and resources by focusing research efforts on the most promising avenues for understanding the functions and potential applications of this compound. acs.org

Q & A

Q. What experimental methodologies are recommended for the synthesis and structural characterization of Leontalbinine N-oxide?

this compound, a lupin alkaloid derived from Sophora flavescens var. angustifolia seeds, is synthesized via biomimetic transformation from (+)-matrine N-oxide . Key steps include:

  • Synthesis : Use mild oxidative conditions (e.g., hydrogen peroxide in acetic acid) to convert matrine N-oxide into this compound.
  • Characterization : Employ NMR (¹H, ¹³C, 2D-COSY) and X-ray crystallography to confirm stereochemistry and N-oxide formation. For novel compounds, provide purity data (HPLC ≥95%) and elemental analysis .
  • Comparative Analysis : Cross-reference spectral data with known lupin alkaloids to validate structural uniqueness .

Q. What spectroscopic techniques are critical for distinguishing this compound from its analogs?

  • NMR : Focus on chemical shifts in the N-oxide region (δ 3.5–4.5 ppm for protons adjacent to the oxidized nitrogen) and coupling patterns to differentiate stereoisomers .
  • Mass Spectrometry (HRMS) : Use high-resolution MS to confirm the molecular formula (e.g., [M+H]⁺ at m/z 263.1524 for C₁₅H₂₂N₂O₂) and fragmentation patterns unique to N-oxide alkaloids .
  • IR Spectroscopy : Identify N-O stretching vibrations (~1250–1350 cm⁻¹) to confirm oxidation .

Advanced Research Questions

Q. How should researchers design experiments to assess the biological activity of this compound in cellular models?

  • Cell Line Selection : Use human hepatocellular carcinoma cells (e.g., HepG2, Huh7) for cytotoxicity assays, as these models are validated for alkaloid uptake and metabolism .
  • Dose-Response Curves : Test concentrations ranging from 1 nM to 100 µM to determine IC₅₀ values. Include controls for N-oxide stability under assay conditions (e.g., pH 7.4, 37°C) .
  • Mechanistic Studies : Pair cellular uptake assays with transporter inhibition (e.g., OCT1 knockout models) to evaluate transport dependency, as demonstrated for sorafenib N-oxide .

Q. How can contradictory data on this compound’s mutagenic potential be resolved?

  • Ames Test : Conduct bacterial reverse mutation assays (e.g., Salmonella typhimurium TA98/TA100 strains) with and without metabolic activation (S9 fraction). Include positive controls (2-AA, 4-NQO) .
  • SAR Fingerprinting : Use predefined substructure searches (e.g., aromatic N-oxide motifs) to compare mutagenicity alerts with structurally similar compounds .
  • Dose Threshold Analysis : Identify no-observed-effect levels (NOELs) to distinguish baseline genotoxicity from compound-specific effects .

Q. What methodologies are suitable for resolving contradictions in reported mechanisms of action for this compound?

  • Transcriptomic Profiling : Perform RNA sequencing on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, oxidative stress).
  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-matrine) to assess receptor affinity and specificity .
  • In Silico Docking : Model interactions with targets like GABA receptors or ion channels to prioritize experimental validation .

Methodological and Reporting Guidelines

Q. How should researchers address discrepancies in the biological activity of this compound compared to other lupin alkaloids?

  • Comparative Tables : Tabulate IC₅₀ values, receptor binding affinities, and metabolic stability data for this compound and analogs (e.g., sophocarpine, matrine) .
  • Structural-Activity Analysis : Highlight functional groups (e.g., N-oxide vs. tertiary amines) responsible for activity differences using molecular overlay techniques .

Q. What are the best practices for reporting experimental data on this compound to ensure reproducibility?

  • Detailed Protocols : Include reaction conditions (solvent, temperature, catalyst), purification steps (e.g., column chromatography gradients), and characterization parameters (e.g., NMR acquisition times) .
  • Data Transparency : Deposit raw spectral data in public repositories (e.g., Zenodo) and cite these in publications .
  • Contradiction Analysis : Discuss potential sources of variability (e.g., plant source variability, oxidation byproducts) in the "Results and Discussion" section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leontalbinine N-oxide
Reactant of Route 2
Leontalbinine N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.